molecular formula C13H21NO B13298034 N-[(5-methylfuran-2-yl)methyl]cycloheptanamine

N-[(5-methylfuran-2-yl)methyl]cycloheptanamine

Cat. No.: B13298034
M. Wt: 207.31 g/mol
InChI Key: POXOXKKIGABDRU-UHFFFAOYSA-N
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Description

N-[(5-methylfuran-2-yl)methyl]cycloheptanamine is an organic compound with the molecular formula C₁₃H₂₁NO It is characterized by the presence of a cycloheptane ring attached to an amine group, which is further connected to a 5-methylfuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methylfuran-2-yl)methyl]cycloheptanamine typically involves the following steps:

    Formation of the 5-methylfuran-2-ylmethyl intermediate: This can be achieved by reacting 5-methylfuran with a suitable alkylating agent under controlled conditions.

    Cycloheptanamine formation: Cycloheptanone is subjected to reductive amination using an appropriate reducing agent such as sodium borohydride or lithium aluminum hydride in the presence of an amine source.

    Coupling reaction: The 5-methylfuran-2-ylmethyl intermediate is then coupled with cycloheptanamine under suitable conditions, often using a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[(5-methylfuran-2-yl)methyl]cycloheptanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂).

Major Products Formed

    Oxidation products: Ketones, carboxylic acids.

    Reduction products: Alcohols, amines.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(5-methylfuran-2-yl)methyl]cycloheptanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(5-methylfuran-2-yl)methyl]cycloheptanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[(5-methylfuran-2-yl)methyl]cyclohexanamine: Similar structure but with a cyclohexane ring instead of a cycloheptane ring.

    N-[(5-methylfuran-2-yl)methyl]cyclopentanamine: Similar structure but with a cyclopentane ring instead of a cycloheptane ring.

    N-[(5-methylfuran-2-yl)methyl]cyclooctanamine: Similar structure but with a cyclooctane ring instead of a cycloheptane ring.

Uniqueness

N-[(5-methylfuran-2-yl)methyl]cycloheptanamine is unique due to its specific ring size and the presence of the 5-methylfuran moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]cycloheptanamine

InChI

InChI=1S/C13H21NO/c1-11-8-9-13(15-11)10-14-12-6-4-2-3-5-7-12/h8-9,12,14H,2-7,10H2,1H3

InChI Key

POXOXKKIGABDRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CNC2CCCCCC2

Origin of Product

United States

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